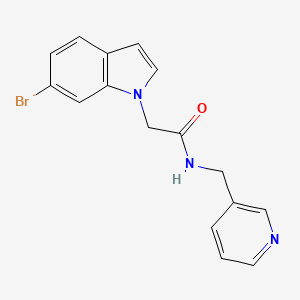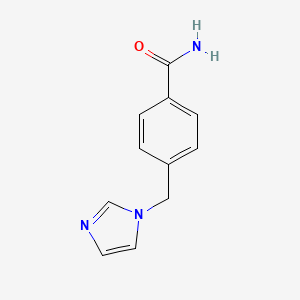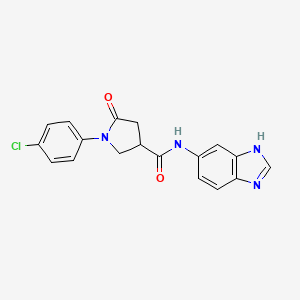
N-1H-benzimidazol-6-yl-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
説明
N-1H-benzimidazol-6-yl-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C18H15ClN4O2 and its molecular weight is 354.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.0883534 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity Prediction
A study by Kharchenko et al. (2008) describes the synthesis of novel bicyclic systems including 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one derivatives through a one-pot condensation process. This process involves 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes. The structures of these compounds were confirmed using various spectroscopic methods, and a PASS prediction presented potential biological activities for these synthesized compounds Kharchenko, O. S. Detistov, V. Orlov, 2008.
Antagonistic Molecular Interaction Studies
Shim et al. (2002) conducted a study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with a structure bearing resemblance to N-1H-benzimidazol-6-yl-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide. The research focused on the molecular interaction of this compound with the CB1 cannabinoid receptor, utilizing AM1 molecular orbital method for conformational analysis and developing unified pharmacophore models for CB1 receptor ligands J. Shim, W. Welsh, Etienne A. Cartier, J. Edwards, A. Howlett, 2002.
PARP Inhibitor Development for Cancer Therapy
Penning et al. (2010) identified (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), a potent and efficacious inhibitor of poly(ADP-ribose) polymerase (PARP), highlighting the therapeutic potential of benzimidazole carboxamide derivatives in cancer treatment. This compound demonstrated excellent PARP-1 enzyme potency, cellular potency, oral bioavailability, and in vivo efficacy, which underscores the significance of this chemical class in medical research T. Penning, G. Zhu, J. Gong, Sheela A. Thomas, V. Gandhi, X. Liu, Yan Shi, V. Klinghofer, Eric F. Johnson, Chang H. Park, Elizabeth H. Fry, C. Donawho, D. Frost, F. G. Buchanan, G. Bukofzer, L. Rodriguez, Velitchka Bontcheva-Diaz, J. Bouska, Donald J. Osterling, A. Olson, K. Marsh, Yan Luo, V. Giranda, 2010.
Novel Fluorescent Probes for DNA Detection
Perin et al. (2011) synthesized novel benzimidazo[1,2-a]quinolines, aiming to develop potential fluorescent probes for DNA detection. This study utilized microwave-assisted synthesis for the uncatalyzed amination of various compounds, further characterized by spectroscopic methods. The findings indicate the potential application of these compounds as DNA-specific fluorescent probes due to their enhanced fluorescence emission intensity in the presence of ct-DNA N. Perin, M. Hranjec, G. Pavlović, G. Karminski-Zamola, 2011.
特性
IUPAC Name |
N-(3H-benzimidazol-5-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c19-12-1-4-14(5-2-12)23-9-11(7-17(23)24)18(25)22-13-3-6-15-16(8-13)21-10-20-15/h1-6,8,10-11H,7,9H2,(H,20,21)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUWIKMRDBFRGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC4=C(C=C3)N=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


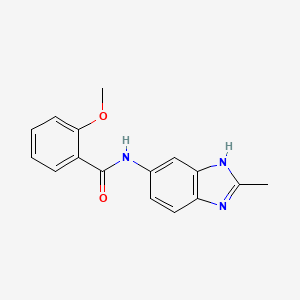

![N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4517977.png)
![2-(6-bromo-1H-indol-1-yl)-N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B4517979.png)
![6-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE](/img/structure/B4517983.png)
![2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4517986.png)
![N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B4517990.png)

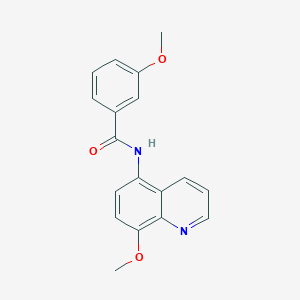
![7-hydroxy-6a-methyl-6-phenyloctahydro-5H-2,4-methano-1-oxa-6-azacyclopenta[cd]pentalen-5-one](/img/structure/B4518006.png)
![3-{1-[5-(4-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole](/img/structure/B4518014.png)
![2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isobutylacetamide](/img/structure/B4518015.png)
